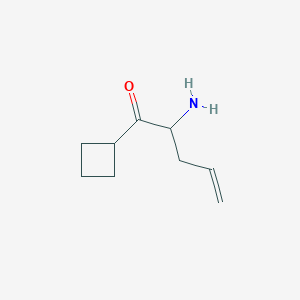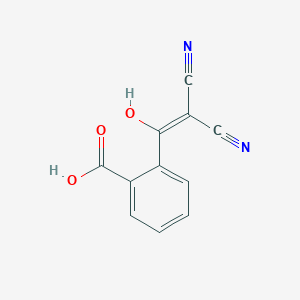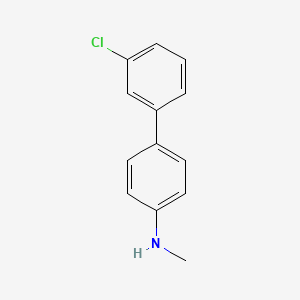
4-(3-Chlorophenyl)-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a chlorinated phenyl ring attached to an aniline moiety, which is further substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-N-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-chloronitrobenzene with methylamine under reducing conditions to form the desired aniline derivative. The reaction typically proceeds as follows:
Reduction of 3-chloronitrobenzene: 3-chloronitrobenzene is reduced to 3-chloroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.
N-Methylation: The resulting 3-chloroaniline is then reacted with methyl iodide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to reduce 3-chloronitrobenzene to 3-chloroaniline.
Methylation: Employing methylating agents like dimethyl sulfate or methyl chloride in the presence of a base to achieve N-methylation.
化学反応の分析
Types of Reactions
4-(3-Chlorophenyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenyl ring allows for nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Chlorophenyl)-N-methylaniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of chlorinated aniline derivatives on biological systems.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-N-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-N-methylaniline: Similar structure but with the chlorine atom at the para position.
4-(3-Bromophenyl)-N-methylaniline: Similar structure with a bromine atom instead of chlorine.
4-(3-Chlorophenyl)-N-ethylamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-(3-Chlorophenyl)-N-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the chlorine atom at the meta position and the methyl group on the aniline nitrogen contribute to its distinct chemical and biological properties.
特性
分子式 |
C13H12ClN |
|---|---|
分子量 |
217.69 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-N-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,15H,1H3 |
InChIキー |
SBQGWUPSNFUNFX-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
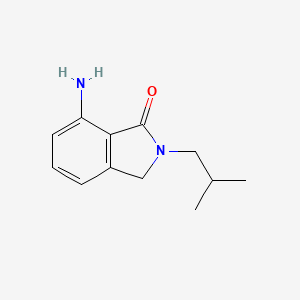
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
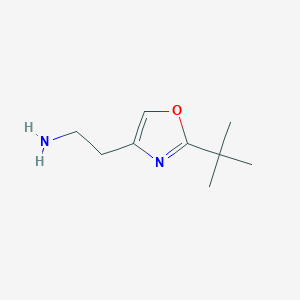
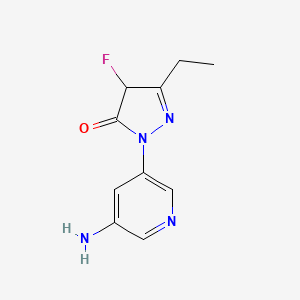

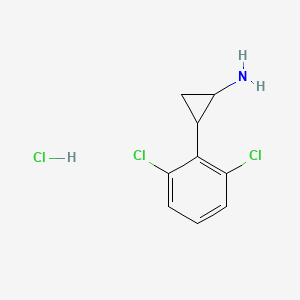


![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)
